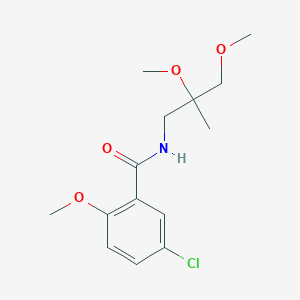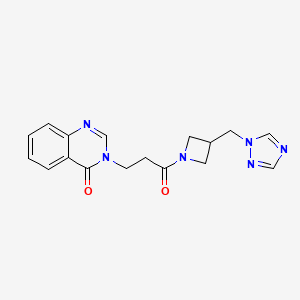
Fmoc-Aeg(N3)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Aeg(N3)-OH, also known as 2-[2-azidoethyl (9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid, is a compound with the molecular formula C19H18N4O4 and a molecular weight of 366.40 g/mol. This compound is a derivative of glycine, modified with an azidoethyl group and protected by a fluorenylmethoxycarbonyl (Fmoc) group. It is commonly used in peptide synthesis and other biochemical applications due to its unique chemical properties.
科学的研究の応用
Chemistry
Fmoc-Aeg(N3)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection . It serves as a building block for the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to introduce azido groups into peptides and proteins, enabling bioorthogonal labeling and imaging . The azido group can be selectively targeted in click chemistry reactions, allowing for the attachment of various probes and tags.
Medicine
This compound is used in the development of peptide-based therapeutics. Its ability to undergo click chemistry reactions makes it valuable for drug conjugation and targeted delivery systems .
Industry
In the industrial sector, this compound is used in the synthesis of functionalized materials and polymers. Its unique chemical properties enable the creation of advanced materials with specific functionalities .
作用機序
Target of Action
Fmoc-Aeg(N3)-OH, also known as Fmoc-n-(2-azidoethyl)glycine, is a modified amino acid that primarily targets the formation of peptide bonds in organic synthesis . The compound’s primary role is to serve as a base-labile protecting group, which is a crucial component in the process of peptide synthesis .
Mode of Action
The mode of action of Fmoc-n-(2-azidoethyl)glycine involves the protection of amine groups during the formation of peptide bonds . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of a Fmoc carbamate . This process allows for the controlled assembly of peptide chains, as the Fmoc group can be selectively removed when desired .
Biochemical Pathways
Fmoc-n-(2-azidoethyl)glycine affects the biochemical pathway of peptide synthesis. The compound’s inherent hydrophobicity and aromaticity promote the association of building blocks, enabling the self-assembly of functional molecules . This process results in the formation of complex structures, such as dipeptides and tripeptides, which are crucial components in various biological processes .
Pharmacokinetics
The pharmacokinetics of Fmoc-n-(2-azidoethyl)glycine are largely determined by its role in peptide synthesisInstead, its function is localized to the site of peptide synthesis, where it is eventually removed to allow for the formation of peptide bonds .
Result of Action
The result of Fmoc-n-(2-azidoethyl)glycine’s action is the successful synthesis of peptides with a high degree of control over the assembly process . By protecting amine groups during synthesis, the compound allows for the selective formation of peptide bonds, leading to the creation of complex peptide structures .
Action Environment
The action of Fmoc-n-(2-azidoethyl)glycine is influenced by the conditions of the organic synthesis environment. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s efficacy as a protecting group . Furthermore, the stability of Fmoc-n-(2-azidoethyl)glycine can be affected by environmental factors, such as exposure to base, which can lead to the removal of the Fmoc group .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves reacting glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate to form Fmoc-protected glycine . The azidoethyl group is then introduced by reacting the Fmoc-protected glycine with 2-azidoethanol under suitable conditions .
Industrial Production Methods
Industrial production of Fmoc-Aeg(N3)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as flash chromatography and crystallization are commonly used to purify the final product .
化学反応の分析
Types of Reactions
Fmoc-Aeg(N3)-OH undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl and a base (e.g., sodium bicarbonate) in an organic solvent.
Azido Group Introduction: 2-azidoethanol in the presence of a suitable catalyst.
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Major Products Formed
Triazoles: Formed from click chemistry reactions with alkynes.
Amines: Formed from the reduction of the azido group.
Free Amines: Formed from the deprotection of the Fmoc group.
類似化合物との比較
Similar Compounds
Fmoc-Glycine: Lacks the azidoethyl group, making it less versatile for click chemistry applications.
Fmoc-Lysine: Contains an additional amino group, offering different functionalization possibilities.
Fmoc-Serine: Contains a hydroxyl group, providing different reactivity compared to the azido group.
Uniqueness
Fmoc-Aeg(N3)-OH is unique due to the presence of both the Fmoc protective group and the azidoethyl group. This combination allows for selective deprotection and versatile functionalization through click chemistry, making it highly valuable in various research and industrial applications .
特性
IUPAC Name |
2-[2-azidoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-22-21-9-10-23(11-18(24)25)19(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPWBUAQAXGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCN=[N+]=[N-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
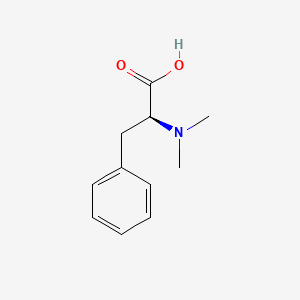
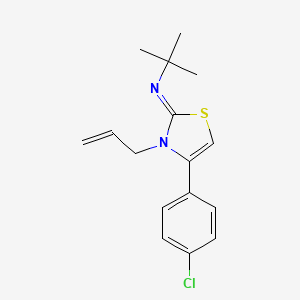

![6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2441019.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2441020.png)
![N-cyclopentyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441023.png)
![N-(2-bromophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2441025.png)
![4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine](/img/structure/B2441026.png)
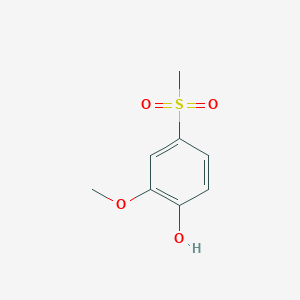
![N-(3-(quinolin-8-yloxy)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2441028.png)
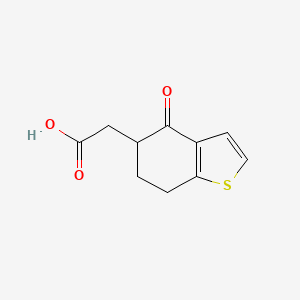
![N-[2-(1-methyl-1H-pyrazol-4-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2441030.png)
